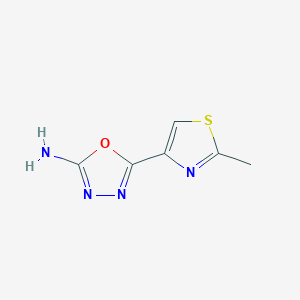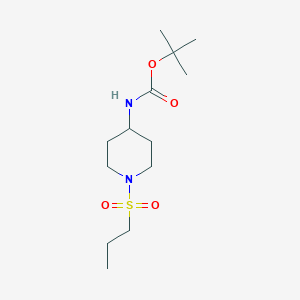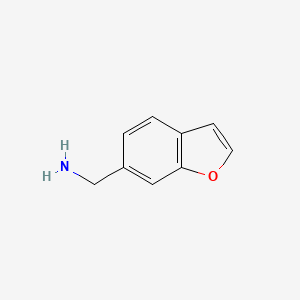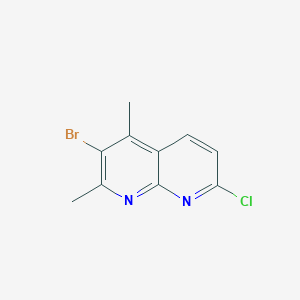
3-Bromo-7-chloro-2,4-dimethyl-1,8-naphthyridine
Vue d'ensemble
Description
“3-Bromo-7-chloro-2,4-dimethyl-1,8-naphthyridine” is a derivative of 1,8-naphthyridine . Naphthyridines are heterocyclic compounds that have significant importance in the field of medicinal chemistry because many of them exhibit a variety of biological activities .
Synthesis Analysis
The synthesis of 1,8-naphthyridines has been a topic of interest in recent years. Strategies related to the synthesis of 1,5-naphthyridines include reactions with electrophilic or nucleophilic reagents, oxidations, reductions, cross-coupling reactions, modification of side chains, or formation of metal complexes . A specific synthesis method for “3-Bromo-7-chloro-2,4-dimethyl-1,8-naphthyridine” is not available in the retrieved papers.
Molecular Structure Analysis
The molecular structure of “3-Bromo-7-chloro-2,4-dimethyl-1,8-naphthyridine” can be inferred from its name. It is a naphthyridine, a type of heterocyclic compound, with bromine and chlorine substituents at the 3rd and 7th positions, respectively, and methyl groups at the 2nd and 4th positions .
Chemical Reactions Analysis
Naphthyridines, including “3-Bromo-7-chloro-2,4-dimethyl-1,8-naphthyridine”, can undergo a variety of chemical reactions. These include reactions with electrophilic or nucleophilic reagents, oxidations, reductions, cross-coupling reactions, modification of side chains, or formation of metal complexes .
Applications De Recherche Scientifique
Biological Activities
1,8-Naphthyridines, the core structure of “3-Bromo-7-chloro-2,4-dimethyl-1,8-naphthyridine”, have been found to exhibit diverse biological activities . For instance, Gemifloxacin, a compound containing a 1,8-naphthyridine core, has been used for the treatment of bacterial infections .
Photochemical Properties
1,8-Naphthyridines also have unique photochemical properties . This makes them useful in various applications that require light-sensitive compounds .
Ligands
This class of heterocycles, including “3-Bromo-7-chloro-2,4-dimethyl-1,8-naphthyridine”, finds use as ligands . Ligands are ions or molecules that bind to a central metal atom to form a coordination complex .
Light-Emitting Diodes (LEDs)
1,8-Naphthyridines are used as components of light-emitting diodes . LEDs are widely used in various electronic devices for display and lighting purposes .
Dye-Sensitized Solar Cells
1,8-Naphthyridines are used in dye-sensitized solar cells . These are a type of photovoltaic cell that converts visible light into electrical energy .
Molecular Sensors
1,8-Naphthyridines are used in the development of molecular sensors . These sensors can detect specific molecules or ions and produce a measurable signal .
Self-Assembly Host–Guest Systems
1,8-Naphthyridines are used in self-assembly host–guest systems . These are systems in which molecules (the ‘guests’) are bound inside another molecule (the ‘host’) .
Antihypertensives and Antiarrhythmics
Substituted 1,8-naphthyridine compounds, like “3-Bromo-7-chloro-2,4-dimethyl-1,8-naphthyridine”, are used as antihypertensives and antiarrhythmics . These are drugs used to treat high blood pressure and irregular heart rhythms, respectively .
Orientations Futures
The future directions for research on “3-Bromo-7-chloro-2,4-dimethyl-1,8-naphthyridine” and similar compounds could include further exploration of their synthesis methods, investigation of their biological activities, and development of their applications in medicinal chemistry and materials science .
Propriétés
IUPAC Name |
3-bromo-7-chloro-2,4-dimethyl-1,8-naphthyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrClN2/c1-5-7-3-4-8(12)14-10(7)13-6(2)9(5)11/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDIAQTYGDVPIQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC(=NC2=NC(=C1Br)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-7-chloro-2,4-dimethyl-1,8-naphthyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N,N-dimethyl-1-[(5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)sulfanyl]formamide](/img/structure/B1520425.png)

![3-amino-N-[3-(pyrrolidin-1-yl)phenyl]butanamide](/img/structure/B1520427.png)
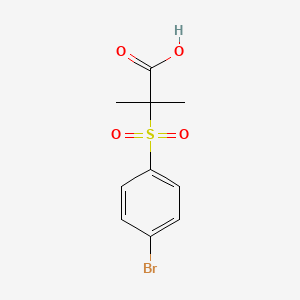
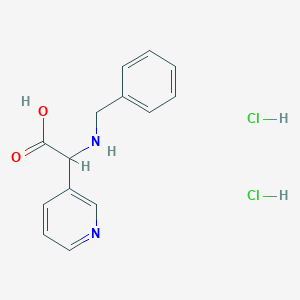
![4-[2-(1-bromoethyl)-4-oxo-3(4H)-quinazolinyl]benzenecarbonitrile](/img/structure/B1520431.png)
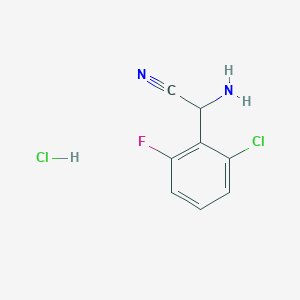
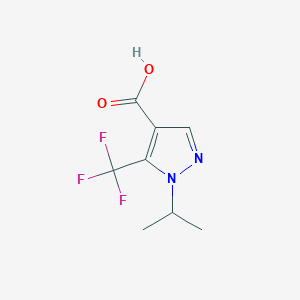
![5-bromo-1-[2-(diethylamino)ethyl]-2,3-dihydro-1H-indole-2,3-dione hydrochloride](/img/structure/B1520437.png)
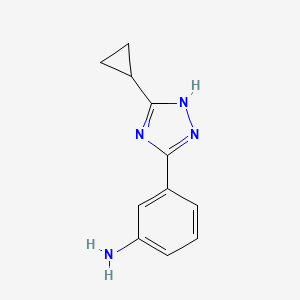
![2-amino-N-[4-(2H-1,2,3-triazol-2-yl)phenyl]acetamide hydrochloride](/img/structure/B1520440.png)
